N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound that features a thiazolidinone moiety, a pyrazine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidinone intermediate, which is then coupled with a pyrazine derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyrazine ring can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce amines .
Scientific Research Applications
N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, the thiazolidinone moiety can activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)benzoic acid
- 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide
Uniqueness
N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide is unique due to its combination of a thiazolidinone moiety and a pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H17N5O4S/c22-15(11-19-16(23)14-10-17-6-7-18-14)20-12-2-4-13(5-3-12)21-8-1-9-26(21,24)25/h2-7,10H,1,8-9,11H2,(H,19,23)(H,20,22) |
InChI Key |
MLNQOQXVXWZUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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